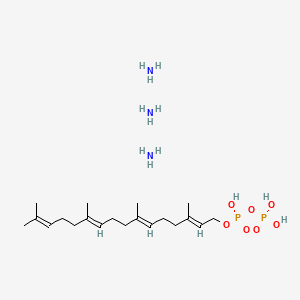

Geranylgeranyl pyrophosphate (triammonium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Geranylgeranyl pyrophosphate (triammonium) is a chemical compound that plays a crucial role in various biological processes. It is an intermediate in the biosynthesis of diterpenes and diterpenoids, and it serves as a precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . This compound is also involved in the prenylation of proteins, which is essential for the proper localization and function of these proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.

Industrial Production Methods

In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different diterpenoids.

Reduction: It can be reduced to form geranylgeraniol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .

Scientific Research Applications

Geranylgeranyl pyrophosphate (triammonium) has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various terpenoids and diterpenoids.

Mechanism of Action

Geranylgeranyl pyrophosphate (triammonium) exerts its effects through the prenylation of proteins. This post-translational modification involves the addition of the geranylgeranyl group to specific proteins, which is essential for their proper localization and function within cells . The molecular targets of this compound include small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Farnesyl pyrophosphate: Another intermediate in the biosynthesis of terpenoids.

Geranyl pyrophosphate: A precursor to monoterpenes.

Geranylgeraniol: A reduced form of geranylgeranyl pyrophosphate.

Uniqueness

Geranylgeranyl pyrophosphate (triammonium) is unique due to its role as a precursor to a wide range of biologically important compounds, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its involvement in protein prenylation also sets it apart from other similar compounds, as this modification is crucial for the proper function and localization of many proteins within cells .

Biological Activity

Geranylgeranyl pyrophosphate (GGPP), particularly in its triammonium salt form, plays a crucial role in various biological processes, including protein geranylgeranylation, cholesterol metabolism, and immune response modulation. This article delves into the biological activity of GGPP, supported by research findings and case studies.

Overview of Geranylgeranyl Pyrophosphate

GGPP is a key intermediate in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and other natural products. Its molecular formula is C20H45N3O7P2 with a molecular weight of approximately 501.535 g/mol . It is synthesized from dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) through the action of geranylgeranyl pyrophosphate synthase (GGPPS) .

Biological Functions

- Protein Geranylgeranylation

-

Regulation of Immune Responses

- Research has demonstrated that GGPP influences the production of interleukin-10 (IL-10) in regulatory B cells. Cholesterol metabolism drives this process, with GGPP being essential for IL-10 production and attenuation of Th1 responses . The inhibition of geranylgeranyltransferase (GGTase), which utilizes GGPP, significantly reduces IL-10 production, indicating its vital role in immune regulation .

-

Impact on Osteoblast Differentiation

- A study explored the effects of inhibiting GGPPS on osteoblast differentiation. Contrary to expectations, direct inhibition led to decreased mineralization and impaired expression of osteoblast markers like alkaline phosphatase, suggesting that GGPP depletion does not promote osteoblast differentiation as previously thought . This highlights the complex regulatory roles that GGPP plays in bone metabolism.

- Antimicrobial and Anti-inflammatory Properties

Case Study 1: Cholesterol Metabolism and IL-10 Production

A pivotal study demonstrated that metabolic priming through cholesterol metabolism is essential for IL-10 production in B cells. The supplementation with exogenous GGPP reversed deficiencies observed in B cells from patients with mevalonate kinase deficiency (MKD), underscoring its therapeutic potential in immune modulation .

Case Study 2: Inhibition of GGPPS

In another investigation, the direct inhibition of GGPPS using digeranyl bisphosphonate resulted in decreased intracellular levels of GGPP and impaired osteoblast differentiation. This finding suggests that while GGPP is necessary for certain cellular functions, its depletion can have unintended consequences on bone health .

Table 1: Summary of Biological Activities of GGPP

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Protein Geranylgeranylation | Post-translational modification affecting signaling pathways | Influences cell signaling and function |

| Immune Response Modulation | Drives IL-10 production via cholesterol metabolism | Potential therapeutic target for autoimmunity |

| Osteoblast Differentiation | Inhibition leads to decreased mineralization | Implications for bone health |

| Antimicrobial Activity | Effective against bacteria like MRSA | Potential for new antibacterial therapies |

Properties

Molecular Formula |

C20H45N3O7P2 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.